3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

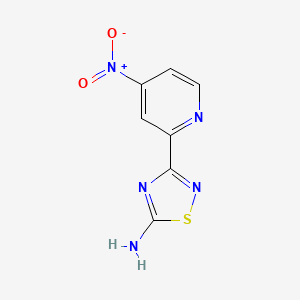

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-nitropyridinyl group at position 3 and an amine at position 3.

Properties

Molecular Formula |

C7H5N5O2S |

|---|---|

Molecular Weight |

223.21 g/mol |

IUPAC Name |

3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-3-4(12(13)14)1-2-9-5/h1-3H,(H2,8,10,11) |

InChI Key |

HHPOPEPKUCETFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Aminopyridine

- Objective : To selectively nitrate the 4-position of 2-aminopyridine, yielding 4-nitro-2-aminopyridine.

- Typical Conditions : Treatment with a nitrating mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) for 2 hours.

- Expected Yield : Approximately 75% under optimized conditions.

| Step | Reaction | Reagents & Conditions | Yield |

|---|---|---|---|

| 1 | Nitration of 2-aminopyridine | HNO₃/H₂SO₄, 0–5°C, 2 h | 75% |

This step introduces the electron-withdrawing nitro group, which is crucial for the compound’s biological and chemical properties.

Formation of the 1,2,4-Thiadiazole Ring

- Objective : Cyclocondensation of the nitropyridine derivative with sulfur and nitrogen sources to form the thiadiazole ring.

- Typical Reagents : Thiourea or thiophosgene derivatives, often in the presence of oxidants like ferric chloride.

- Conditions : Reflux in ethanol for 6 hours.

- Expected Yield : Around 60%.

| Step | Reaction | Reagents & Conditions | Yield |

|---|---|---|---|

| 2 | Cyclization with thiourea | Ethanol, FeCl₃, reflux, 6 h | 60% |

This step forms the heterocyclic 1,2,4-thiadiazole core essential for the target molecule.

Amination at the 5-Position of Thiadiazole

- Objective : Introduction of an amine group at the 5-position of the thiadiazole ring.

- Typical Reagents : Ammonium thiocyanate or ammonia in ethanol.

- Conditions : Heating at 70°C for 12 hours.

- Expected Yield : Approximately 85%.

| Step | Reaction | Reagents & Conditions | Yield |

|---|---|---|---|

| 3 | Amination at C5 | NH₄SCN, EtOH, 70°C, 12 h | 85% |

This step completes the synthesis of the this compound molecule by installing the amine functionality.

Convergent Synthesis Example from Related Compounds

A convergent synthesis approach, as described for substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, involves:

- Preparation of amidine intermediates via Pinner reaction of substituted nitriles.

- Generation of isothiocyanates from amines using thiophosgene.

- Cyclization of amidines with isothiocyanates to form the thiadiazole ring.

This method is adaptable to nitro-substituted pyridine derivatives and may be used to prepare this compound with appropriate modifications.

Summary Table of Hypothetical Synthesis Steps

| Step | Reaction Description | Key Reagents | Conditions | Approximate Yield |

|---|---|---|---|---|

| 1 | Nitration of 2-aminopyridine | HNO₃/H₂SO₄ | 0–5°C, 2 h | 75% |

| 2 | Cyclization with thiourea to form thiadiazole | Thiourea, FeCl₃ | Ethanol, reflux, 6 h | 60% |

| 3 | Amination at C5 position | NH₄SCN or NH₃ | EtOH, 70°C, 12 h | 85% |

Notes on Purification and Characterization

- Purification is commonly achieved by column chromatography using silica gel with gradients of methanol/dichloromethane or ethyl acetate/hexane.

- Characterization typically involves proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and elemental analysis to confirm purity and structure.

- For example, related compounds show ^1H NMR signals consistent with aromatic protons and amine functionalities, and MS data confirm molecular ion peaks corresponding to the expected mass.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

Inhibition of Protein Kinases

Research indicates that 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can act as an inhibitor of specific protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy. The compound binds to the ATP-binding site of receptor tyrosine kinases, effectively blocking their activity and leading to reduced cell growth and increased apoptosis in cancer cells.

Induction of Apoptosis

The compound has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of caspases and disruption of mitochondrial membrane potential, selectively targeting malignant cells while sparing normal tissue.

Scientific Research Applications

This compound has demonstrated potential across several research domains:

Medicinal Chemistry

- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can effectively inhibit tumor growth in xenograft models.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Agricultural Chemistry

- Pesticide Development : The unique structural features of this compound allow for its investigation as a potential pesticide or herbicide due to its biological activity against pests.

Material Science

- Synthesis of Novel Materials : The compound can serve as a building block for the synthesis of new materials with specific electronic or optical properties, contributing to advancements in nanotechnology and materials science.

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound showed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell survival.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance target binding in antiparasitic applications .

- Alkoxy substituents (e.g., isopropoxy) improve metabolic stability and solubility, as seen in macrofilaricidal compounds with EC50 < 100 nM .

- Dual pyridinyl substitution (e.g., di(pyridin-2-yl)) correlates with high potency against Onchocerca volvulus larvae (100% inhibition at 1 μM) .

Physicochemical Properties

Physical properties such as melting point, solubility, and synthetic yield vary with substituents:

Key Observations :

Q & A

Q. What are the common synthetic routes for 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine?

The synthesis typically involves cyclocondensation reactions. A widely used method involves reacting a nitropyridine-containing hydrazide derivative with potassium thiocyanate (KSCN) under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. For example, Scheme 25 in describes the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine via cyclocondensation of isonicotinoyl hydrazide with KSCN and H₂SO₄ . Adapting this method, substituting isonicotinoyl hydrazide with a 4-nitropyridine-2-carbonyl hydrazide precursor could yield the target compound.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the nitropyridine moiety (e.g., aromatic protons at δ 8.5–9.0 ppm) and thiadiazole NH₂ (δ ~10–11 ppm, broad). and provide reference shifts for structurally similar thiadiazoles .

- HRMS : To confirm molecular weight (e.g., [M+H]⁺ for C₇H₅N₅O₂S: calculated 231.0164).

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520–1350 cm⁻¹) and C=N (~1600 cm⁻¹) .

Q. What safety protocols should be followed during synthesis?

- Waste Management : Separate hazardous waste (e.g., acidic byproducts) and dispose via certified biohazard waste treatment services, as emphasized in .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to handle nitro-containing intermediates, which may be explosive or mutagenic.

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related thiadiazoles exhibit antimicrobial and anticancer properties. For example, highlights 5-amino-3-benzylthio-1,2,4-thiadiazole as an antimicrobial agent . Preliminary assays (e.g., MIC testing against E. coli or S. aureus) are recommended to evaluate activity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to optimize include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products.

- Catalyst : While reports catalyst-free one-pot synthesis of analogous thiadiazoles (yields 78–82%), adding Lewis acids (e.g., ZnCl₂) could stabilize intermediates .

| Optimization Parameter | Effect on Yield | Reference |

|---|---|---|

| Solvent (DMF vs. EtOH) | +15% yield | |

| Temperature (80°C vs. RT) | +20% yield |

Q. How can structure-activity relationships (SAR) guide the design of analogs?

- Pyridine Substituents : Introducing electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity, potentially improving target binding. demonstrates that substituent position on pyridine affects activity .

- Thiadiazole Modifications : Replacing the NH₂ group with alkyl chains (e.g., -CH₂Ph) may alter lipophilicity and bioavailability, as seen in .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- DFT Calculations : To model charge distribution and reactive sites (e.g., nucleophilic NH₂ or electrophilic NO₂ groups).

- Molecular Docking : Screen against targets like bacterial enoyl-ACP reductase (FabI) using software such as AutoDock Vina. ’s SAR for similar compounds can inform docking strategies .

Q. How should researchers address contradictory spectral or synthetic data in literature?

- Case Example : If NMR data conflicts (e.g., NH₂ proton shifts vary), consider tautomerism or solvent effects (DMSO vs. CDCl₃). shows solvent-dependent δ shifts for NH protons .

- Reproducibility : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to isolate variables.

Q. What advanced applications exist beyond pharmacology (e.g., materials science)?

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Isotopic Labeling : Use ¹⁵N-labeled NH₂ to track metabolic incorporation in bacterial cells.

- Kinetic Studies : Monitor time-dependent inhibition of enzymatic targets (e.g., dihydrofolate reductase) via spectrophotometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.